1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl-
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Overview
Description
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a dimethylamino group attached to a propenyl chain. It is commonly used in various scientific research fields due to its fluorescent properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with an appropriate propenyl amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); organic solvents like dichloromethane, chloroform.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Medicine: Investigated for its potential as an antitumor agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to proteins and other biomolecules, enabling the visualization and tracking of cellular processes. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A reagent used for labeling amino acids and proteins.
Dansyl amide (5-(dimethylamino)-1-naphthalenesulfonamide): A fluorescent probe similar to the compound .
N-(2-(Dansylamino)ethyl)maleimide: Another fluorescent compound used in bio-imaging.
Uniqueness: 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-2-propenyl- stands out due to its unique combination of a naphthalene ring, sulfonamide group, and propenyl chain, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
CAS No. |
25458-73-5 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-(dimethylamino)-N-prop-2-enylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11-16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(2)3/h4-10,16H,1,11H2,2-3H3 |
InChI Key |
VLFHFUWLHKRJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC=C |
Origin of Product |
United States |
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